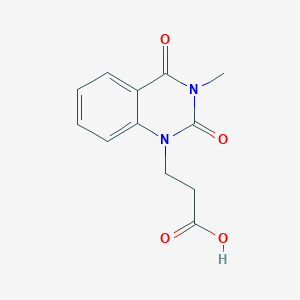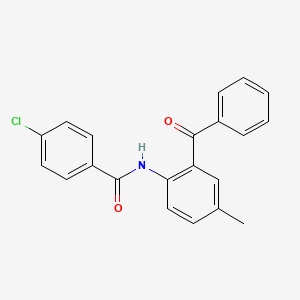
4-((2-(2-(1H-吡唑-1-基)乙氧基)乙基)氨基羰基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important classes of compounds, such as certain dyes and drugs .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, pyrazole compounds are often synthesized using reactions such as the condensation of hydrazines with 1,3-diketones .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds containing a pyrazole ring, an ester group, and an ether group can participate in a variety of chemical reactions. For example, the ester group could undergo hydrolysis, transesterification, or reduction .科学研究应用
氢键超分子结构
研究表明,与 4-((2-(2-(1H-吡唑-1-基)乙氧基)乙基)氨基羰基)苯甲酸甲酯在结构上相关的吡唑基苯甲酸酯衍生物表现出有趣的氢键超分子结构。例如,4-(5-氨基-3-甲基-1H-吡唑-1-基)苯甲酸乙酯的分子通过两个独立的 N-H...O 氢键连接成一条边缘融合的交替环链。类似地,N-H...N 和 N-H...O 氢键的组合将 4-(5-氨基-3-叔丁基-1H-吡唑-1-基)苯甲酸甲酯的分子连接成环片。在另一个衍生物中,分子成分通过五个独立氢键的组合连接成三维骨架结构,展示了构建复杂分子结构的潜力 (Portilla 等,2007)。
压力诱导相变
对另一种结构相关化合物 2-(咔唑-9-基)苯甲酸甲酯在高压下的研究揭示了它从晶体非对称单元中具有八个分子的结构转变为具有两个分子的结构的能力。这种转变证明了该化合物独特的构象灵活性以及压力对分子堆积的影响,这可能与材料科学应用相关 (Johnstone 等,2010)。
高度功能化衍生物的支架
通过多米诺反应合成 4-(二乙氧基甲基)-3-(吡啶-3-基)异恶唑-5-羧酸甲酯为合成新的高度功能化衍生物提供了一个便利的支架。这证明了该化合物作为各种生物活性分子的前体在有机合成和药物发现中的效用 (Ruano 等,2005)。
抗氧化性能和 DFT 计算
新型吡唑衍生物 1-(2,4-二甲苯基)-3-甲基-5-苯基-1H-吡唑-4-羧酸乙酯因其抗氧化特性而受到关注。该研究包括合成、表征和 DFT 计算,突出了其在制药应用和作为研究抗氧化机制的模型化合物的潜力 (Naveen 等,2021)。
未来方向
The future research directions would depend on the compound’s properties and potential applications. It could be studied for potential medicinal properties, given that other pyrazole compounds are found in various drugs . Alternatively, it could be used as a building block in the synthesis of more complex compounds.
作用机制
The exact mechanism of action would depend on the specific targets of the compound in the body, which could be various enzymes, receptors, or other proteins. The compound might interact with these targets to modulate their activity, leading to changes in biochemical pathways and cellular functions .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Its metabolism could involve various enzymes, and its excretion could occur via the kidneys or liver .
The action environment, including factors like pH, temperature, and the presence of other molecules, could influence the compound’s stability and efficacy. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
属性
IUPAC Name |
methyl 4-[2-(2-pyrazol-1-ylethoxy)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-22-16(21)14-5-3-13(4-6-14)15(20)17-8-11-23-12-10-19-9-2-7-18-19/h2-7,9H,8,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJRZIHPQGUZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2943078.png)



![(E)-2-(2-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2943084.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2943085.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2943089.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)
![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)